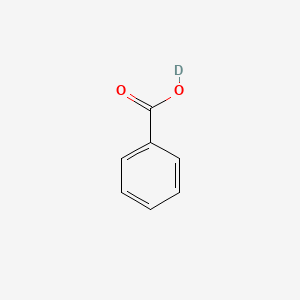

Benzoic acid-d

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoic acid-d can be synthesized through several methods. One common approach involves the deuteration of benzoic acid using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring the selective replacement of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound often involves the catalytic exchange of hydrogen with deuterium in benzoic acid. This process is carried out in specialized reactors designed to handle deuterium gas and ensure high purity of the final product .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The electron-withdrawing carboxyl group (-COOH) directs substitution to the meta position. Deuteration minimally alters the electronic effects but introduces KIEs in transition states.

Nitration

Halogenation

-

Data : Rate constants for chlorination of benzoic acid in aqueous phase (~10⁸–10⁹ M⁻¹s⁻¹) .

-

Deuterium Impact : Reduced rate due to heavier mass affecting vibrational modes in transition states .

Acid Halide Formation

Reduction Reactions

-

Reduction to Benzyl Alcohol-d :

Oxidation Reactions

-

Oxidation of Alkylbenzenes-d : KMnO₄ oxidizes deuterated toluenes (C₆D₅CD₃) to this compound .

-

Mechanism : Benzylic C-D bonds are cleaved, with MnO₄⁻ abstracting deuterium in rate-limiting steps .

Reactions with Hydroxyl Radicals

Hydroxyl radical (- OH) reactions proceed via addition or hydrogen abstraction, with deuteration significantly altering kinetics .

Addition Pathways

-

Positional Preference : Meta > para > ortho addition (rate constants: 10⁸–10⁹ M⁻¹s⁻¹) .

-

Deuterium Impact :

Hydrogen Abstraction

Table 1: Rate Constants for - OH Reactions with Benzoic Acid (BA) vs. This compound (BA-d)

| Reaction Pathway | BA (M⁻¹s⁻¹) | BA-d (Estimated, M⁻¹s⁻¹) |

|---|---|---|

| Meta addition | 2.94 × 10⁸ | 1.47 × 10⁸ |

| Para addition | 2.11 × 10⁸ | 1.06 × 10⁸ |

| H/D abstraction | 1.05 × 10⁷ | 1.05 × 10⁶ |

Hydrogenation Reactions

Scientific Research Applications

Food Science

Preservative Use

Benzoic acid and its salts (sodium benzoate) are widely used as food preservatives due to their ability to inhibit the growth of mold, yeast, and some bacteria. The effectiveness of benzoic acid as a preservative is pH-dependent, with optimal activity in acidic conditions (pH < 5). Typical concentrations range from 0.05% to 0.1% in food products .

Case Study: Efficacy in Food Preservation

A study assessed the antimicrobial efficacy of benzoic acid-d in various food matrices. The results indicated that at a concentration of 0.1%, this compound significantly reduced microbial counts in citrus juices and soft drinks, demonstrating its potential as an effective preservative without altering flavor profiles .

| Food Product | Microbial Count Reduction (%) | Concentration of this compound (%) |

|---|---|---|

| Citrus Juice | 95 | 0.1 |

| Soft Drinks | 90 | 0.1 |

| Pickles | 85 | 0.05 |

Pharmaceutical Applications

Role as a Metabolic Tracer

In pharmaceutical research, this compound is used as a metabolic tracer to study metabolic pathways involving benzoic acid derivatives. Its isotopic labeling allows for precise tracking of metabolic processes in vivo and in vitro.

Case Study: Metabolism Studies

A study focused on the metabolism of this compound in animal models revealed that it is rapidly conjugated to form hippuric acid, which is then excreted in urine. This finding underscores the utility of this compound in pharmacokinetic studies .

Environmental Applications

Pollution Monitoring

this compound has been employed as an analytical standard in environmental studies to monitor pollution levels, particularly in water samples contaminated with organic pollutants.

Case Study: Water Pollution Analysis

In research examining the adsorption properties of functionalized carbon nanotubes for removing organic pollutants from water, this compound was used to evaluate adsorption efficacy. The study found that functionalized nanotubes exhibited a significant increase (44%) in the adsorption capacity for this compound compared to non-functionalized variants .

| Adsorption Time (min) | Percentage Increase in Adsorption (%) |

|---|---|

| 10 | 44 |

| 30 | 28 |

| 90 | 14 |

Biological Studies

Gut Health Regulation

Recent studies indicate that benzoic acid can positively influence gut health by regulating microbiota and enhancing gut barrier functions.

Case Study: Impact on Gut Microbiota

Research showed that dietary supplementation with this compound improved gut barrier integrity and reduced inflammation markers in piglets subjected to E. coli challenges. This suggests potential applications in animal feed formulations aimed at enhancing gut health .

Mechanism of Action

The mechanism of action of benzoic acid-d is similar to that of benzoic acid. It functions as a weak acid, capable of donating a deuterium ion to a solution, thereby lowering its pH. This property is particularly useful in food preservation, where it inhibits the growth of bacteria and fungi . In biological systems, this compound is metabolized by butyrate-CoA ligase into benzoyl-CoA, which is then converted to hippuric acid by glycine N-acyltransferase .

Comparison with Similar Compounds

Benzoic Acid: The non-deuterated form, widely used as a food preservative and in the manufacture of various chemicals.

Benzaldehyde: An oxidation product of benzoic acid, used in flavorings and fragrances.

Benzyl Alcohol: A reduction product of benzoic acid, used as a solvent and in the manufacture of other chemicals.

Uniqueness: Benzoic acid-d is unique due to the presence of deuterium, which makes it an invaluable tool in tracer studies and NMR spectroscopy. The deuterium atoms provide distinct signals in NMR, allowing for precise tracking of molecular interactions and transformations .

Biological Activity

Benzoic acid-d, a deuterated derivative of benzoic acid, has garnered attention in various biological studies due to its unique properties and potential applications. This article explores its biological activity, including its effects on cellular processes, antimicrobial properties, and potential therapeutic applications.

Overview of this compound

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid that occurs naturally in many plants and serves as a precursor for the synthesis of various compounds. The deuterated form, this compound (C₇D₆O₂), is utilized in research to trace metabolic pathways and study biological interactions due to the presence of deuterium, which alters the compound's mass without significantly changing its chemical behavior.

1. Antimicrobial Activity

Research has shown that benzoic acid and its derivatives exhibit antimicrobial properties. A study investigating the antibacterial activity of benzoic acid derivatives found that certain compounds displayed significant inhibition against various bacterial strains, including Escherichia coli and Bacillus subtilis . The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell membranes and metabolic processes.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | B. subtilis | 18 |

2. Cellular Effects

Benzoic acid derivatives have been shown to influence cellular pathways significantly. In a study focusing on the proteostasis network, benzoic acid derivatives promoted the activity of key protein degradation systems, namely the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) . This activation is particularly relevant in aging research, as these pathways tend to decline with age.

- Key Findings:

3. Antioxidant Properties

The antioxidant capacity of benzoic acid derivatives has also been investigated. A series of studies evaluated the free radical scavenging ability of various benzoic acid derivatives using assays such as DPPH and ABTS . Results indicated that certain derivatives demonstrated significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 62.00 ± 0.24 | 89.95 ± 0.34 |

Case Study 1: Antimicrobial Efficacy

A comprehensive investigation into the antimicrobial efficacy of this compound revealed its potential as a natural preservative in food products. The study demonstrated that incorporating this compound significantly reduced microbial load in various food matrices without compromising sensory qualities .

Case Study 2: Cellular Mechanisms

In cellular studies, this compound was shown to modulate apoptosis-related proteins, suggesting its role in cancer research. Compounds derived from benzoic acid were observed to influence cell cycle progression and apoptosis pathways in hepatoma cells, indicating their potential as anti-cancer agents .

Q & A

Basic Research Questions

Q. How can benzoic acid-d be synthesized and purified for isotopic labeling studies?

- Methodology : this compound (deuterated benzoic acid) can be synthesized via Grignard reactions using deuterated reagents or isotopic exchange protocols. For example, bromobenzene-d₅ can react with CO₂ under Grignard conditions to form this compound₅ . Purification typically involves recrystallization in deuterated solvents (e.g., D₂O) to minimize proton contamination. Melting point analysis (150–153°C) and NMR spectroscopy (e.g., absence of proton signals at ~7.5 ppm) confirm isotopic purity .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodology : Liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific transitions is optimal. For example, using a C18 column and negative ionization mode, this compound can be distinguished from endogenous benzoic acid via mass shifts (e.g., m/z 123 → m/z 128 for deuterated forms). Calibration curves should use deuterated internal standards to correct for matrix effects .

Q. How does deuteration affect the solubility and stability of benzoic acid in aqueous systems?

- Methodology : Compare solubility parameters (e.g., logP) and degradation kinetics of this compound vs. non-deuterated analogs. Static vapor pressure measurements and thermogravimetric analysis (TGA) can quantify sublimation enthalpies, while UV-Vis spectroscopy tracks photostability. Deuterated forms often exhibit reduced solubility due to stronger hydrogen-deuterium bonds .

Advanced Research Questions

Q. How can contradictions in thermochemical data for benzoic acid derivatives be resolved?

- Methodology : Combine experimental techniques (e.g., transpiration method, TGA) with computational thermodynamics (e.g., COSMO-RS or PC-SAFT models) to reconcile discrepancies. For example, sublimation enthalpies of methoxythis compound derivatives were validated using additivity rules and pairwise substituent interaction analysis .

Q. What structural modifications enhance the bioactivity of deuterated benzoic acid derivatives in drug design?

- Methodology : Perform structure-activity relationship (SAR) studies via molecular docking and in vitro assays. For example, introducing pyridine or thiazole rings to the this compound scaffold improves π-π stacking with biological targets (e.g., acetylcholinesterase inhibitors). Activity cliffs are identified by comparing IC₅₀ values of derivatives .

Q. How can isotopic effects of deuterium in this compound be leveraged in metabolic pathway studies?

- Methodology : Use tracer experiments with LC-MS/MS to track deuterium retention in metabolites. For instance, this compound₅ is metabolized to hippuric acid-d₅ in primates, enabling quantification of hepatic conjugation efficiency. Non-target screening workflows (e.g., patRoon scripts) can identify novel deuterated metabolites .

Q. Data-Driven and Experimental Design Considerations

Q. How should researchers design factorial experiments to study synergistic effects of this compound in complex systems?

- Methodology : Implement a 2×2 factorial design (e.g., diet complexity × this compound concentration) with mixed-effects models (e.g., SAS MIXED procedure). Use ANOVA to isolate interaction effects and Tukey’s HSD for post-hoc comparisons. Pen-level replication minimizes variability in biological studies .

Q. What statistical tools are recommended for analyzing non-normal distributions of this compound residues in environmental samples?

Properties

IUPAC Name |

deuterio benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514712 | |

| Record name | (O-~2~H)Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406679-59-2 | |

| Record name | (O-~2~H)Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 406679-59-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.